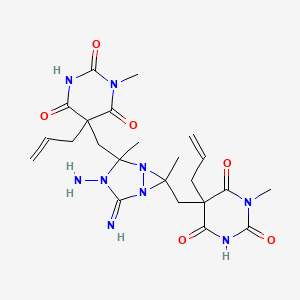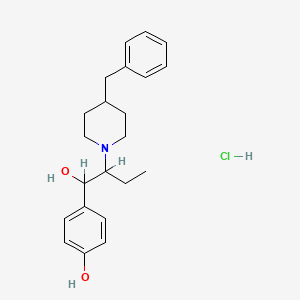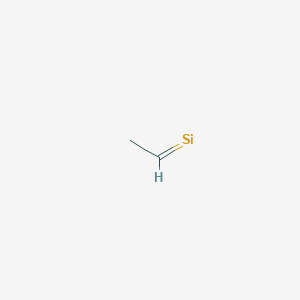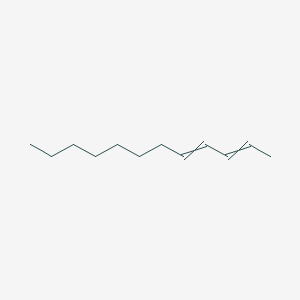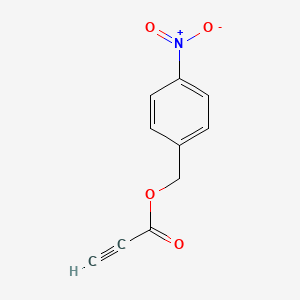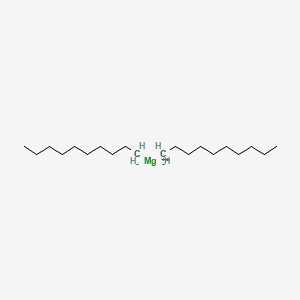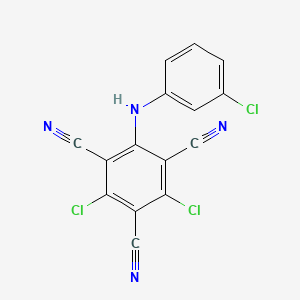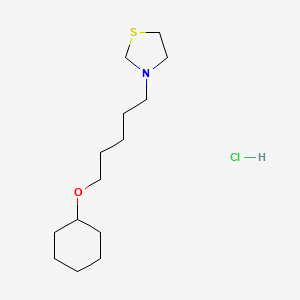
Dodecylbenzyl octadecyl dimethyl ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylbenzyl octadecyl dimethyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and agriculture, due to its ability to disrupt microbial cell membranes and enhance the efficacy of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecylbenzyl octadecyl dimethyl ammonium chloride typically involves the reaction of dimethyloctadecylamine with benzyl chloride. The process begins by heating dimethyloctadecylamine to 80-85°C, followed by the slow addition of benzyl chloride over 1.5-2 hours while maintaining the temperature at 80-90°C. After the addition is complete, the mixture is heated to 100-105°C and allowed to react for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors with precise temperature control to ensure consistent product quality. The reaction is monitored continuously, and the final product is purified through filtration and distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dodecylbenzyl octadecyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, hydroxides, and other nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with halides can produce corresponding quaternary ammonium salts, while reactions with hydroxides can yield alcohols .
Scientific Research Applications
Dodecylbenzyl octadecyl dimethyl ammonium chloride has a wide range of scientific research applications:
Mechanism of Action
Dodecylbenzyl octadecyl dimethyl ammonium chloride exerts its effects by disrupting the lipid bilayers of microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with enhanced surfactant properties.
Benzalkonium chloride: A widely used disinfectant with a similar mechanism of action.
Uniqueness
Dodecylbenzyl octadecyl dimethyl ammonium chloride is unique due to its specific combination of a benzyl group and long alkyl chains, which provide both strong antimicrobial activity and excellent surfactant properties. This makes it particularly effective in applications requiring both properties, such as in disinfectants and phase transfer catalysts .
Properties
Molecular Formula |
C39H74ClN |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
benzyl-methyl-octadecyl-tridecylazanium;chloride |
InChI |
InChI=1S/C39H74N.ClH/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-33-37-40(3,38-39-34-30-29-31-35-39)36-32-27-25-23-21-15-13-11-9-7-5-2;/h29-31,34-35H,4-28,32-33,36-38H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CHBDLIDEKUJZAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


